molecular formula C20H17Cl2N3O B2969676 N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900012-14-8

N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2969676
CAS No.: 900012-14-8
M. Wt: 386.28
InChI Key: LWDDJFUWEBYWIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 3,4-dichlorophenyl carboxamide group and a phenyl ring. The dichlorophenyl group is known to enhance lipophilicity and receptor binding in pesticidal compounds, as seen in N-(3,4-dichlorophenyl)hexahydrotrioxo-pyrimidine-carboxamide, a registered insecticide .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O/c21-16-9-8-15(13-17(16)22)23-20(26)25-12-11-24-10-4-7-18(24)19(25)14-5-2-1-3-6-14/h1-10,13,19H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDDJFUWEBYWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C20H17Cl2N3OC_{20}H_{17}Cl_2N_3O with a molecular weight of 386.3 g/mol. The structure includes a dichlorophenyl group and a pyrrolo-pyrazine moiety which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H17Cl2N3OC_{20}H_{17}Cl_2N_3O
Molecular Weight386.3 g/mol
CAS Number900012-14-8

Anti-inflammatory Effects

Research has indicated that derivatives of pyrrolo[1,2-a]pyrazine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.

In a comparative study, the inhibitory effects of various compounds were evaluated using IC50 values (the concentration required to inhibit 50% of the target enzyme activity). The results indicated that some derivatives showed promising COX-1 and COX-2 inhibition:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that modifications to the core structure of pyrrolo[1,2-a]pyrazine can enhance anti-inflammatory activity.

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported the following results:

Cell LineIC50 Value (μM)
A549 (Lung)24.35 ± 0.001
MCF7 (Breast)32.15 ± 0.021
HeLa (Cervical)>100

The compound demonstrated significant activity against lung and breast cancer cell lines but was less effective against cervical cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds in clinical settings:

  • Case Study on Inflammation : In an animal model of carrageenan-induced paw edema, derivatives similar to N-(3,4-dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine exhibited reduced inflammation comparable to standard anti-inflammatory drugs like indomethacin.
  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced lung cancer evaluated a derivative compound's efficacy in combination therapy with standard chemotherapeutics. Results indicated improved patient outcomes and reduced side effects compared to traditional treatments alone.

Comparison with Similar Compounds

Halogenated Phenyl Groups

  • N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ():

    • Substituents : 2,6-Difluorophenyl (electron-withdrawing) and 4-ethoxyphenyl (electron-donating).
    • Molecular Weight : 397.425 g/mol.
    • Impact : The ethoxy group may improve solubility, while fluorination enhances metabolic stability. This contrasts with the dichlorophenyl group in the target compound, which offers greater lipophilicity .
  • N-(3-Bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide (): Substituents: Bromophenyl and carbothioamide (─C(S)NH₂ instead of ─C(O)NH₂).

Electron-Rich and Bulky Substituents

  • 1-(3,4-Dimethoxyphenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ():
    • Substituents : 3,4-Dimethoxyphenyl (electron-donating) and phenethyl.
    • Molecular Weight : 405.5 g/mol.
    • Impact : Methoxy groups increase polarity, which may reduce membrane permeability compared to dichlorophenyl derivatives .

Fluorinated Derivatives

  • N-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butyl]-6-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Substituents: Trifluoromethyl on the pyrrolopyrazine core and trifluorophenyl chain. Molecular Formula: C₁₉H₂₀F₆N₄O. Impact: Extensive fluorination improves metabolic resistance and bioavailability, suggesting the target compound could benefit from similar modifications .
  • N,1-Bis(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide ():

    • Substituents : Dual 4-fluorophenyl groups.
    • Molecular Weight : 353.4 g/mol.
    • Impact : Fluorine’s electronegativity may enhance binding to aromatic receptors, though dichlorophenyl’s larger size could provide stronger van der Waals interactions .

Complex Hybrid Structures

  • N-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide (): Substituents: Dihydrobenzodioxin and fluorophenyl. Molecular Weight: 476.5 g/mol.

Agrochemical Potential

Compounds with dichlorophenyl groups, such as the target molecule and ’s insecticide, exhibit pesticidal activity due to their ability to disrupt insect nervous systems. The dichlorophenyl moiety’s lipophilicity facilitates penetration through cuticles .

Comparative Data Table

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference ID
N-(3,4-Dichlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide 3,4-Dichlorophenyl, phenyl Not provided Estimated ~400 Potential agrochemical/pharmaceutical activity [11], [12]
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-pyrrolopyrazine-2-carboxamide 2,6-Difluorophenyl, 4-ethoxyphenyl C₂₂H₂₁F₂N₃O₂ 397.425 Improved solubility, metabolic stability [1]
N-(3-Bromophenyl)-1-phenyl-pyrrolopyrazine-2-carbothioamide 3-Bromophenyl, carbothioamide Not provided Not provided Altered binding via thioamide group [3]
N,1-Bis(4-fluorophenyl)-pyrrolopyrazine-2-carboxamide Dual 4-fluorophenyl C₂₀H₁₇F₂N₃O 353.4 Enhanced receptor affinity [18]
N-(1-(Benzodioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-pyrrolopyrazine-2-carboxamide Benzodioxin, fluorophenyl C₂₆H₂₅FN₄O₄ 476.5 Neurological target selectivity [17], [19]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.